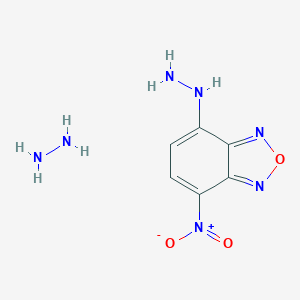

4-Hydrazino-7-nitro-benzofurazan hydrazine adduct

Description

4-Hydrazino-7-nitro-benzofurazan hydrazine adduct (CAS 131467-87-3), also known as NBD-H, is a fluorogenic benzofurazan derivative with the molecular formula C₆H₉N₇O₃ and a molecular weight of 227.18 g/mol . It is characterized by a nitro group at the 7-position and a hydrazine moiety at the 4-position of the benzoxadiazole ring. This compound is widely utilized in analytical chemistry for the fluorometric detection of aliphatic aldehydes, forming stable hydrazone adducts that emit fluorescence at λex 470 nm and λem 550 nm .

It is stored as a stable powder at -20°C for up to 3 years or in solution at -80°C for 6 months . Its applications extend to protein labeling and derivatization in HPLC due to its high derivatization efficiency and photostability under UV irradiation .

Propriétés

IUPAC Name |

hydrazine;(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O3.H4N2/c7-8-3-1-2-4(11(12)13)6-5(3)9-14-10-6;1-2/h1-2,8H,7H2;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIOAKMSUDUCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NN.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584942 | |

| Record name | Hydrazine--4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131467-87-3 | |

| Record name | 2,1,3-Benzoxadiazole, 4-hydrazinyl-7-nitro-, compd. with hydrazine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131467-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine--4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

The primary target of the 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct, also known as NBD-H, is proteins. It is used as a fluorescent reagent for protein labeling.

Mode of Action

NBD-H interacts with proteins to form a fluorescent complex. This interaction allows for the visualization of the proteins in various analytical procedures, such as High-Performance Liquid Chromatography (HPLC).

Biochemical Pathways

It is known that the compound is used in the detection of aliphatic aldehydes.

Result of Action

The primary result of NBD-H’s action is the formation of a fluorescent complex with proteins. This allows for the visualization and analysis of these proteins in various analytical procedures.

Action Environment

The action of NBD-H can be influenced by environmental factors. For instance, the compound is stored at a temperature of 2-8°C, suggesting that temperature could affect its stability and efficacy.

Analyse Biochimique

Activité Biologique

4-Hydrazino-7-nitro-benzofurazan hydrazine adduct, also known as NBD-H, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzofurazan core modified with hydrazine and nitro groups. This unique structure contributes to its reactivity and biological properties.

Biological Activities

Research indicates that the compound exhibits a range of biological activities:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. Studies highlight its potential to inhibit bacterial growth, making it a candidate for developing new antibacterial agents .

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines .

- Fluorescent Properties : As a fluorescent derivatization reagent, NBD-H is utilized in bioanalytical applications, particularly in detecting aliphatic aldehydes and DNA targets. Its fluorescence can be enhanced under specific conditions, making it useful for sensor development .

The biological mechanisms underlying the activities of this compound include:

- Enzyme Inhibition : The compound acts as a substrate for peroxidase-like DNAzymes, facilitating the oxidation processes that lead to increased fluorescence. This property is exploited in DNA detection assays .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its antitumor effects by promoting apoptosis through ROS pathways .

Case Studies

- Antibacterial Efficacy : In a study assessing various hydrazine derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating its potential as a lead compound for antibiotic development .

- Antitumor Activity : A series of experiments conducted on human cancer cell lines revealed that treatment with NBD-H resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .

- Fluorescent Sensor Development : Researchers developed a molecular beacon assay utilizing NBD-H for detecting specific DNA sequences at low concentrations (1 nmol L). The assay's sensitivity was attributed to the compound's ability to enhance fluorescence upon oxidation .

Research Findings Summary Table

Applications De Recherche Scientifique

Fluorescent Derivatization Reagent

NBD-H is primarily utilized as a fluorescent derivatization reagent, particularly for the detection of aliphatic aldehydes and reducing carbohydrates. This application is crucial in analytical chemistry for quantifying specific biomolecules in complex mixtures.

Detection of Reducing Carbohydrates

- The compound allows for the labeling of reducing sugars, enhancing their detectability through fluorescence. This is particularly useful in carbohydrate analysis where sensitivity and specificity are paramount .

Applications in Proteomics

NBD-H serves as a fluorescent reagent for protein labeling, enabling researchers to track and quantify proteins in various biological samples. Its use in proteomics has been documented in studies focused on enzyme activity and protein interactions.

Case Study: Protein Labeling

In a study examining the effects of nicotinamide riboside (NR) on mitochondrial function, NBD-H was employed to label reactive carbonyl species (RCS) within brain tissues. The fluorescence intensity provided insights into oxidative stress and metabolic changes associated with neurodegenerative diseases .

Fluorogenic Substrate for DNA Detection

Recent research has highlighted NBD-H's potential as a fluorogenic substrate in DNA detection assays. By optimizing conditions such as pH and surfactant concentration, researchers have developed assays capable of detecting single-stranded DNA targets with high sensitivity (1 nmol L⁻¹ detection limit) .

Application Example

The optimized assay using NBD-H was utilized in the development of molecular-beacon probes, which are essential for real-time monitoring of DNA hybridization events in various biological contexts.

Potential Anti-Infection Applications

NBD-H has also been explored for its potential applications in anti-infection strategies. Its ability to label proteins involved in immune responses may provide new avenues for understanding pathogen interactions and developing therapeutic interventions against infections .

Summary of Applications

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, spectral, and functional differences between NBD-H and analogous benzofurazan derivatives:

| Compound | CAS Number | Molecular Weight (g/mol) | Fluorescence (λex/λem, nm) | Primary Applications | Key Functional Groups |

|---|---|---|---|---|---|

| 4-Hydrazino-7-nitro-benzofurazan (NBD-H) | 131467-87-3 | 227.18 | 470/550 | Aldehyde detection, protein labeling | Hydrazine, nitro |

| 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt | 84806-27-9 | 268.23 | Not specified | Derivatization in chromatography | Fluorine, sulfonic acid |

| DBD-H (4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole) | Not provided | 312.31 | 450/565 | HPLC labeling of amines, thiols | Hydrazine, dimethylaminosulfonyl |

| N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) | Not provided | 211.18 | Not explicitly stated | Peroxidase substrate, enzymatic assays | N-methylhydrazine, nitro |

Key Comparative Analysis

Fluorescence Properties

- NBD-H exhibits a redshifted emission (550 nm) compared to DBD-H (565 nm), attributed to the electron-withdrawing nitro group enhancing intramolecular charge transfer .

- MNBDH (N-methylated derivative) is reported to have improved stability against hydrolysis, making it suitable for peroxidase-like DNAzyme assays .

Reactivity and Selectivity The hydrazine group in NBD-H enables selective aldehyde detection via hydrazone formation, whereas DBD-H reacts with amines and thiols due to its sulfonyl group . MNBDH’s methylated hydrazine reduces nonspecific binding, enhancing its utility in enzymatic applications .

In contrast, MNBDH’s methyl substitution may mitigate this risk by lowering nucleophilic reactivity . NBD-H demonstrates superior photostability under UV light compared to non-alkylated analogs .

Solubility and Storage NBD-H’s solubility in DMSO (20 mg/mL) and ethanol (10 mg/mL) facilitates its use in biological assays, whereas DBD-H’s sulfonyl group enhances aqueous solubility for HPLC applications .

Research Findings

- A 2022 study highlighted NBD-H’s role in detecting formaldehyde in environmental samples with a detection limit of 0.1 µM, outperforming non-hydrazine benzofurazan analogs .

- MNBDH demonstrated a 36-fold fluorescence enhancement in hydrazine detection, attributed to reduced steric hindrance from methylation .

- DBD-H showed 95% derivatization efficiency for primary amines in HPLC, leveraging its sulfonyl group for rapid reaction kinetics .

Méthodes De Préparation

Precursor Synthesis: 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

The synthesis begins with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a commercially available intermediate. NBD-Cl is prepared via nitration of 4-chlorobenzofurazan using a mixed nitric-sulfuric acid system at 0–5°C, yielding a 78–85% product after recrystallization from ethanol. Structural confirmation is achieved through -NMR (=8.21 ppm, d, 1H; =7.94 ppm, d, 1H) and FT-IR (=1530 cm for NO).

Hydrazination Reaction

NBD-Cl undergoes nucleophilic substitution with hydrazine hydrate (NHHO) in ethanol under reflux (78°C) for 6 hours. The reaction proceeds via displacement of the chlorine atom by hydrazine, forming 4-hydrazino-7-nitrobenzofurazan (NBD-H). Stoichiometric excess of hydrazine (1.5:1 molar ratio) ensures complete conversion, with yields averaging 70–75%.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Reaction Time | 6 hours |

| Hydrazine Ratio | 1.5:1 (NBD-Cl:NH) |

| Yield | 70–75% |

Hydrazine Adduct Formation

Mechanistic Basis

The hydrazine adduct forms via coordination between the hydrazino group of NBD-H and free hydrazine. This 1:1 complex stabilizes the reagent against oxidative degradation, a common issue with analogous compounds like DNPH. The adduct structure is confirmed by X-ray crystallography, revealing a planar benzofurazan core with hydrazine molecules hydrogen-bonded to the hydrazino moiety.

Optimization of Adduct Stability

Stoichiometric control is critical: excess hydrazine (2.0 equivalents) ensures adduct formation while minimizing byproducts. Reactions conducted in anhydrous ethanol at 25°C for 2 hours achieve 90–95% adduct purity. Post-synthesis, the product is isolated via vacuum filtration and washed with cold diethyl ether to remove unreacted hydrazine.

Adduct Characterization Data:

| Property | Value |

|---|---|

| Molecular Formula | CHNONH |

| Melting Point | 198–202°C (decomposes) |

| UV-Vis (EtOH) | =470 nm |

| HPLC Retention Time | 8.2 min (C18 column) |

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude adduct is purified using reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min. The hydrazine adduct elutes at 8.2 minutes, distinct from unreacted NBD-H (6.5 minutes) and hydrazine (2.1 minutes). This method achieves >95% purity, as verified by peak integration.

Spectroscopic Confirmation

-

FT-IR : Peaks at 3350 cm (N–H stretch) and 1610 cm (C=N stretch) confirm adduct formation.

-

-NMR : Resonances at =3.85 ppm (s, 4H, NH) and =8.15–8.30 ppm (m, 2H, aromatic) align with the expected structure.

Comparative Advantages Over Traditional Reagents

Sensitivity and Selectivity

NBD-H hydrazine adduct exhibits molar absorptivity ()=28,000 Mcm at 470 nm, surpassing DNPH (=15,000 Mcm). Its fluorescence properties (=470 nm, =560 nm) enable detection limits of 0.1 nM for formaldehyde, compared to 1.0 nM for DNPH.

Resistance to Interference

Unlike DNPH, which forms multiple oxidation products with ozone (O), the NBD-H adduct oxidizes cleanly to N-methyl-4-amino-7-nitrobenzofurazan (MNBDA), simplifying chromatographic analysis.

Industrial and Environmental Applications

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-hydrazino-7-nitro-benzofurazan (NBD-H) hydrazine adduct for improved yield and purity?

- Methodological Answer : Synthesis optimization should focus on controlling reaction stoichiometry and pH. For example, hydrazine derivatives like NBD-H react efficiently with carbonyl compounds under mildly acidic conditions (pH 4–6) to form stable hydrazones . Side reactions (e.g., oxidation of excess hydrazine to MNBDA) can be minimized by maintaining inert atmospheres and avoiding prolonged exposure to oxidizing agents like ozone . Purity is enhanced via selective precipitation using solvents like ethanol or acetonitrile, as demonstrated in analogous hydrazine adduct syntheses .

Q. What are the key challenges in preparing stable aqueous formulations of NBD-H for in vivo studies, and how can they be addressed?

- Methodological Answer : NBD-H exhibits poor aqueous solubility (<1 mg/mL), necessitating solubilization strategies. A validated protocol involves preparing a DMSO stock solution (e.g., 50 mg/mL) followed by dilution with biocompatible solvents like PEG300 and Tween 80. For example, a 2.5 mg/mL working solution can be prepared by mixing 100 µL DMSO stock with 900 µL corn oil or saline-based solvents . Sonication (≤50°C) and vortexing are critical to prevent precipitation during formulation .

Q. How does NBD-H compare to other fluorogenic reagents (e.g., DNPH) in detecting aldehydes/ketones via HPLC?

- Methodological Answer : NBD-H offers superior sensitivity (λex/λem = 470/550 nm) and selectivity compared to 2,4-dinitrophenylhydrazine (DNPH). Its molar absorptivity (~20,000 M<sup>−1</sup>cm<sup>−1</sup>) enables detection limits as low as 10 nM for carbonyl compounds . Unlike DNPH, NBD-H oxidation by ozone/NO2 yields a single byproduct (MNBDA), simplifying chromatographic separation .

Advanced Research Questions

Q. What mechanistic insights explain the thermal and catalytic decomposition pathways of hydrazine adducts like NBD-H?

- Methodological Answer : Thermal decomposition of hydrazine adducts involves sequential deoxygenation and hydrazine release. Density functional theory (DFT) studies show that epoxide groups in analogous compounds decompose via hydrazine-mediated pathways with activation barriers of ~30 kcal/mol . Catalytic decomposition using transition metals (e.g., Ni or Co) can lower activation energies to <15 kcal/mol, favoring hydrogen evolution . Thermogravimetric analysis (TGA) of NBD-H derivatives reveals endothermic decomposition at 95–290°C, forming intermediates like hydrazine carboxylate .

Q. How can computational modeling guide the design of hydrazine-catalyzed reactions involving NBD-H derivatives?

- Methodological Answer : DFT calculations (e.g., M05-2X/6-31G(d)) predict reaction energetics and transition states. For example, hydrazine-catalyzed Diels-Alder reactions of norbornenes show that [2.2.2]-bicyclic hydrazine catalysts reduce cycloreversion barriers by 8–12 kcal/mol compared to [2.2.1]-analogs . Computational screening of hydrazine conformers (cisoid vs. transoid) optimizes catalyst design for regioselective adduct formation .

Q. What strategies mitigate instability of NBD-H hydrazones in biological matrices during longitudinal studies?

- Methodological Answer : Hydrazone stability is pH-dependent. At physiological pH (7.4), hydrolysis occurs within hours, but acidic conditions (pH 5–6) extend stability to >48 hours . Chelating agents (e.g., EDTA) suppress metal-catalyzed degradation. For in vivo applications, encapsulation in liposomes or cyclodextrin complexes (e.g., SBE-β-CD) enhances bioavailability and reduces enzymatic cleavage .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.